6-(Trifluoromethyl)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Description
Properties
IUPAC Name |
6-(trifluoromethyl)-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)4-1-6-5(12-3-4)2-7(14)13-6/h1,3H,2H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEYYVCFYITQQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=N2)C(F)(F)F)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(Trifluoromethyl)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one (CAS No. 136888-36-3) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, anticancer, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 202.13 g/mol. The trifluoromethyl group is known to enhance the lipophilicity and biological activity of organic molecules, making it a point of interest in drug design.
Antibacterial Activity
Recent studies have shown that derivatives of pyrrole compounds exhibit significant antibacterial properties. For instance, pyrrole benzamide derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting a promising antibacterial profile for similar pyrrole-based compounds .
Table 1: Antibacterial Activity of Pyrrole Derivatives
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| Pyrrole Benzamide Derivative | 3.12 - 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Both pathogens |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. One study reported that the compound showed decreased viability in MCF7 breast cancer cells while maintaining lower toxicity towards non-cancerous MCF10A cells . This selectivity is crucial for developing effective cancer therapies that minimize side effects.
Table 2: Cytotoxicity of this compound
| Cell Line | Viability (%) at 50 µM | Comparison with Doxorubicin |
|---|---|---|
| MCF7 | 40% reduction | Similar toxicity |
| MCF10A | No significant change | Lower toxicity |
The mechanism by which this compound exerts its biological effects is still under investigation. However, studies indicate that it may act by inhibiting specific enzymes or pathways involved in bacterial growth and cancer cell proliferation. For example, the incorporation of trifluoromethyl groups has been associated with enhanced binding affinity to target proteins, which could explain the observed biological activities .
Case Studies
- Antibacterial Screening : A series of pyrrole derivatives including the trifluoromethyl-substituted variant were screened for their antibacterial activities against common pathogens. The results indicated that modifications at the 6-position significantly enhanced activity against Mycobacterium tuberculosis, with some derivatives showing MIC values as low as 5 μM .
- Anticancer Efficacy : In vitro studies on MCF7 cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability. The compound was compared to doxorubicin, revealing a unique profile where it effectively reduced cancer cell viability while sparing healthy cells .
Scientific Research Applications
Medicinal Chemistry
6-(Trifluoromethyl)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one has shown promise in medicinal chemistry due to its unique structural features that can enhance biological activity.
- Anticancer Activity : Studies indicate that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines, making it a candidate for further development as an anticancer agent.
- Neuropharmacology : The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders.
Agrochemicals
In the field of agrochemicals, this compound's trifluoromethyl group can significantly enhance the efficacy and stability of pesticides and herbicides.
- Pesticidal Activity : Research has demonstrated that compounds with similar structures possess insecticidal properties, indicating that this compound could be developed into effective pest control agents.
Material Science
The unique electronic properties of the trifluoromethyl group can be exploited in material science for developing advanced materials.
- Conductive Polymers : The incorporation of this compound into polymer matrices may improve electrical conductivity and thermal stability.
- Fluorescent Materials : Its structural properties may also lend themselves to applications in creating fluorescent materials for sensors and imaging technologies.
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant inhibitory effects on the proliferation of breast cancer cells. The mechanism was attributed to the induction of apoptosis through modulation of specific signaling pathways.
Case Study 2: Agrochemical Development
In agricultural research, a formulation containing this compound was tested against common pests in maize crops. Results showed a marked reduction in pest populations compared to untreated controls, highlighting its potential as a new agrochemical product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring facilitates nucleophilic substitution, particularly at the 4- and 7-positions. For example:
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Hydroxylation : Reaction with aqueous potassium hydroxide (10% KOH) at 100–105°C replaces halides (Cl/F) with hydroxyl groups, yielding 2-hydroxy-6-(trifluoromethyl)pyridine derivatives with up to 98.4% conversion .
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Alkoxylation/Etherification : Using methyl 2-chloromethylphenylacetate and NaI in DMF at 75°C forms ether linkages, achieving 83% yield .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable functionalization of the pyrrolopyridine core:
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Suzuki Coupling : Iodinated intermediates react with aryl boronic acids under Pd(PPh₃)₄ catalysis to introduce aryl groups .
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Buchwald-Hartwig Amination : Amination at the 5-position using Pd₂(dba)₃ and Xantphos with primary amines affords N-aryl derivatives .
Example Reaction Table
Cyclocondensation and Ring Expansion
The compound participates in cyclocondensation with aldehydes and amines:
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Iron-catalyzed reactions with aldehydes (e.g., benzaldehyde) and diacetyl in toluene/AcOH (1:1) yield tetraarylpyrrolo[3,2-b]pyrroles (6–69% yield) .
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Reactions with phthalide and LiHMDS in THF form fused isobenzofuran-pyrrolopyridinone hybrids (16% yield) .
Functionalization via Deprotonation
The NH group in the pyrrolidine ring is deprotonated by strong bases (e.g., LiHMDS), enabling alkylation or acylation:
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N-Alkylation : Treatment with methyl iodide and LiHMDS in THF introduces methyl groups at the 1-position .
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Acylation : Reaction with acetyl chloride forms N-acetyl derivatives.
Key Deprotonation Conditions
| Base | Solvent | Temperature | Application |
|---|---|---|---|
| LiHMDS | THF | −78°C | N-Alkylation/Acylation |
| KOH | t-Amyl alcohol | 105°C | O-Alkylation |
Halogenation and Trifluoromethylation
Electrophilic halogenation introduces halogens at reactive positions:
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Iodination : NIS (N-iodosuccinimide) in AcOH selectively iodinates the 5-position .
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Chlorination : Vapor-phase reactors using Cl₂ and catalysts (e.g., FeCl₃) introduce chloro groups adjacent to the trifluoromethyl group .
Reduction and Oxidation
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Reduction : Hydrogenation over Pd/C reduces the pyrrolidine ring’s double bond, yielding saturated analogs.
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Oxidation : mCPBA (meta-chloroperbenzoic acid) oxidizes sulfur-containing side chains to sulfones .
Biological Activity Modulation
Derivatives exhibit bioactivity through targeted modifications:
Comparison with Similar Compounds
Substituent Variation at the 6-Position
Key Insight : The trifluoromethyl group (-CF₃) provides superior metabolic stability compared to -Cl or -CH₃, as the C-F bond resists enzymatic degradation. This makes the 6-CF₃ derivative more suitable for long-acting therapeutics .
Ring-Fusion Position Variations
Key Insight : The 3,2-b fusion in the target compound optimizes steric alignment for kinase binding pockets, whereas 2,3-c derivatives lack this spatial compatibility .
Functional Group Modifications on the Core
Key Insight : While the trifluoromethyl group enhances stability, substituents like -OH or -NMe₂ improve solubility and target engagement, highlighting a trade-off between pharmacokinetics and pharmacodynamics .
Research Findings and Data Tables
Comparative Physicochemical Properties
| Property | 6-CF₃ Derivative | 6-Cl Derivative | 6-CH₃ Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 220.13 | 184.59 | 148.16 |
| LogP | 2.1 | 1.5 | 1.0 |
| Solubility (µg/mL) | 15 (aqueous buffer) | 45 (aqueous buffer) | 80 (aqueous buffer) |
Source : Experimental data from CymitQuimica and GLPBIO .
Q & A
Q. How should researchers approach scaling up synthesis while maintaining purity and yield?
- Methodology :
- Process Optimization : Use flow chemistry to enhance heat/mass transfer and reduce side reactions.
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
- Crystallization Studies : Screen solvents for polymorph control to ensure batch consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
